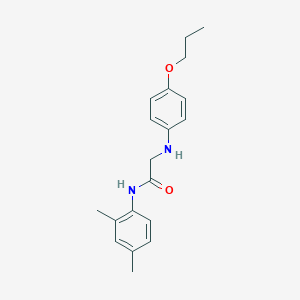![molecular formula C25H22F3N5O4S B284890 Ethyl 4-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}anilino)-8-(trifluoromethyl)-3-quinolinecarboxylate](/img/structure/B284890.png)
Ethyl 4-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}anilino)-8-(trifluoromethyl)-3-quinolinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}anilino)-8-(trifluoromethyl)-3-quinolinecarboxylate is a chemical compound that has been widely studied in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Ethyl 4-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}anilino)-8-(trifluoromethyl)-3-quinolinecarboxylate involves the inhibition of specific enzymes involved in various cellular processes. In cancer cells, it has been shown to inhibit the activity of DNA topoisomerases, which are enzymes involved in DNA replication and transcription. In infectious disease research, it has been shown to inhibit the activity of certain enzymes involved in cell wall synthesis and viral replication. In neuroscience research, it has been shown to have antioxidant properties and to inhibit the activity of enzymes involved in neuroinflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific cellular processes and enzymes that are targeted. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In infectious disease research, it has been shown to inhibit the growth and replication of certain bacteria and viruses. In neuroscience research, it has been shown to have neuroprotective effects and to reduce neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Ethyl 4-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}anilino)-8-(trifluoromethyl)-3-quinolinecarboxylate in lab experiments include its high potency and specificity for certain enzymes, its potential applications in various fields, and its relatively low toxicity. However, its limitations include its high cost and the need for specialized equipment and expertise for its synthesis and handling.
Direcciones Futuras
There are several future directions for the study of Ethyl 4-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}anilino)-8-(trifluoromethyl)-3-quinolinecarboxylate. These include further studies on its mechanisms of action and its potential applications in various fields, the development of more efficient synthesis methods, and the optimization of its pharmacokinetic and pharmacodynamic properties. Additionally, the use of this compound in combination with other drugs or therapies may also be explored for enhanced efficacy.
Métodos De Síntesis
The synthesis of Ethyl 4-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}anilino)-8-(trifluoromethyl)-3-quinolinecarboxylate involves several steps. The starting materials are 4-amino-3-nitrobenzoic acid, 2,4,6-trimethylpyrimidine, and 8-trifluoromethyl-3-quinolinecarboxylic acid. The reaction involves the reduction of the nitro group, followed by the coupling of the resulting amine with the pyrimidine and the quinoline carboxylic acid. The final product is obtained by esterification of the carboxylic acid with ethanol.
Aplicaciones Científicas De Investigación
Ethyl 4-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}anilino)-8-(trifluoromethyl)-3-quinolinecarboxylate has been studied for its potential applications in various fields such as cancer research, infectious disease research, and neuroscience research. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cell proliferation. In infectious disease research, it has been shown to have antimicrobial properties against certain bacteria and viruses. In neuroscience research, it has been studied for its potential as a neuroprotective agent.
Propiedades
Fórmula molecular |
C25H22F3N5O4S |
|---|---|
Peso molecular |
545.5 g/mol |
Nombre IUPAC |
ethyl 4-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]anilino]-8-(trifluoromethyl)quinoline-3-carboxylate |
InChI |
InChI=1S/C25H22F3N5O4S/c1-4-37-23(34)19-13-29-22-18(6-5-7-20(22)25(26,27)28)21(19)32-16-8-10-17(11-9-16)38(35,36)33-24-30-14(2)12-15(3)31-24/h5-13H,4H2,1-3H3,(H,29,32)(H,30,31,33) |
Clave InChI |
IICFLDFPWAWDRU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=C2C(=C1NC3=CC=C(C=C3)S(=O)(=O)NC4=NC(=CC(=N4)C)C)C=CC=C2C(F)(F)F |
SMILES canónico |
CCOC(=O)C1=CN=C2C(=C1NC3=CC=C(C=C3)S(=O)(=O)NC4=NC(=CC(=N4)C)C)C=CC=C2C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-amino-3-heptylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one](/img/structure/B284816.png)
![5-amino-3-hexylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one](/img/structure/B284817.png)
![N-isobutyl-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B284818.png)
![5-(3-methoxyphenyl)-N-(2-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B284819.png)
![3-[(2-Ethylpiperidin-1-yl)carbonyl]-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B284820.png)
![2,4-dichlorophenyl P-methyl-N-[4-(pentyloxy)phenyl]phosphonamidate](/img/structure/B284822.png)
![5-(3,4-dimethoxyphenyl)-N-(oxolan-2-ylmethyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B284823.png)
![Ethyl ({[2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinyl]carbonyl}amino)acetate](/img/structure/B284828.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B284829.png)


